N-(2H-1,3-benzodioxol-5-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
CAS No.: 452298-25-8
Cat. No.: VC8274359
Molecular Formula: C16H12N2O6S
Molecular Weight: 360.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 452298-25-8 |
|---|---|
| Molecular Formula | C16H12N2O6S |
| Molecular Weight | 360.3 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C16H12N2O6S/c19-15(17-10-5-6-12-13(7-10)24-9-23-12)8-18-16(20)11-3-1-2-4-14(11)25(18,21)22/h1-7H,8-9H2,(H,17,19) |
| Standard InChI Key | MQYCLVOWRZKFTM-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O |
Introduction
N-(2H-1,3-benzodioxol-5-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide is a complex organic compound that combines structural elements of benzodioxole and benzothiazole. This compound is of interest due to its potential applications in pharmaceutical chemistry, particularly in the development of new drugs with diverse biological activities.
Synthesis
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide typically involves multi-step synthetic routes. These routes often require careful selection of reagents and conditions to ensure the formation of the desired product with high purity and yield. The process may involve the reaction of benzodioxole derivatives with benzothiazole-based compounds in the presence of suitable catalysts or reagents.
Biological and Pharmacological Activities
While specific biological activities of this compound are not detailed in the available literature, compounds with similar structural motifs have shown potential in various pharmacological applications. For instance, benzothiazole derivatives are known for their antimicrobial and anticancer properties, while benzodioxole-containing compounds have been explored for their neurological and cardiovascular effects.
| Potential Biological Activity | Description |
|---|---|
| Antimicrobial Activity | Potential based on similar benzothiazole compounds. |
| Anticancer Activity | Potential based on similar benzothiazole compounds. |
| Neurological Effects | Potential based on similar benzodioxole compounds. |
Research Findings and Future Directions
Given the lack of specific research findings on this compound, future studies should focus on its synthesis optimization, structural characterization, and biological evaluation. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) would be essential for confirming its structure. In vitro and in vivo studies could provide insights into its pharmacological activities and potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume